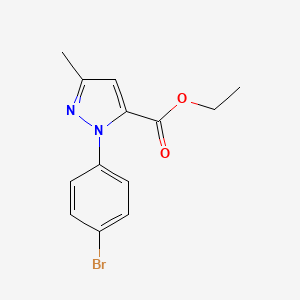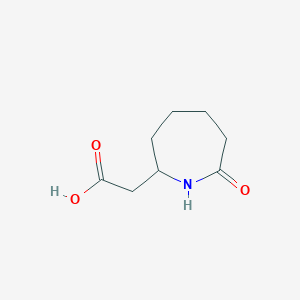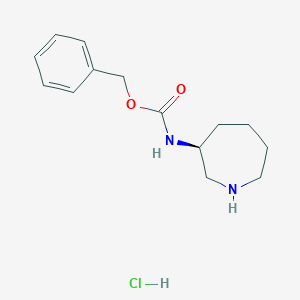
2,3-Difluoro-6-methylpyridine
Übersicht
Beschreibung
“2,3-Difluoro-6-methylpyridine” is a heterocyclic organic compound that belongs to the pyridine family. It is an important intermediate used in the synthesis of various pesticides, pharmaceuticals, and agrochemicals. The compound has a molecular formula of C6H5F2N and a molecular weight of 129.11 g/mol .
Synthesis Analysis
The synthesis of “2,3-Difluoro-6-methylpyridine” can be achieved through various methods. One method involves the reaction of 3,5-difluoropyridine with methyl iodide and sodium hydride . Another method involves the alkylation of 2,3-difluoropyridine with methyl iodide under palladium catalysis . The compound can also be synthesized via reductive amination of 2,3-difluoro-5-nitropyridine .
Molecular Structure Analysis
The molecular structure of “2,3-Difluoro-6-methylpyridine” is characterized by the presence of two fluorine atoms and one methyl group attached to a pyridine ring . The InChI code for the compound is 1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 .
Chemical Reactions Analysis
Fluoropyridines, including “2,3-Difluoro-6-methylpyridine”, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Physical And Chemical Properties Analysis
“2,3-Difluoro-6-methylpyridine” is a colorless to light yellow liquid at room temperature. It has a boiling point of 87°C and a melting point of -28°C. It is soluble in organic solvents like dichloromethane, ethyl acetate, and acetone, but it is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Photonic Properties of Organometallic Polymers
Polymer 6, incorporating 2,3-difluoro-phenyl-5-methylpyridine, shows notable photophysical and electrochemical properties due to its hybrid charge transfer-excited state, making it significant in the field of photonic materials. The fluorination of the phenylpyridine group in these polymers induces a desirable shift in absorption and emission bands, with slight changes in emission quantum yields and lifetimes, proving its utility in modulating photonic properties (Soliman, Zysman‐Colman, & Harvey, 2015).
Applications in Synthetic Chemistry
Regiocontrol in Nucleophilic Substitution
2,3-Difluoro-6-methylpyridine demonstrates unique reactivity in synthetic chemistry, particularly in nucleophilic substitution reactions. The introduction of a trialkylsilyl group at specific positions of halopyridines, like 2,3-difluoro-6-methylpyridine, enables selective displacement of halogen, showcasing a valuable regiocontrol in synthetic processes (Schlosser, Rausis, & Bobbio, 2005).
Applications in Coordination Chemistry and Catalysis
Coordination Chemistry and Spin-State Transitions
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, structurally related to 2,3-difluoro-6-methylpyridine, are noted for their role in coordination chemistry. These compounds form luminescent lanthanide complexes used in biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, indicating their significance in materials science and sensor technology (Halcrow, 2005).
Applications in Nanotechnology and Drug Delivery Systems
Self-Assembling Properties for Drug Delivery Systems
3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, derived from 2,3-difluoro-6-methylpyridine, exhibit self-assembling properties. These compounds form nanoparticles, particularly liposomes, which are crucial for the development of drug delivery systems (Pikun et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-difluoro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWAUANMSZOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)

![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)



![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)


![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)